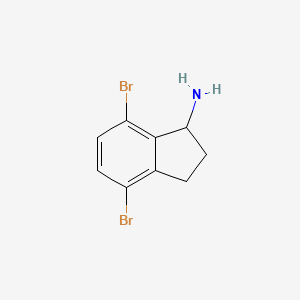

4,7-Dibromo-2,3-dihydro-1H-inden-1-amine

Description

Evolution of Indenamine Chemistry in Advanced Organic Synthesis

The chemistry of indenamines has evolved significantly, with researchers developing increasingly sophisticated methods for their synthesis and modification. Early methods often involved multi-step procedures with harsh reaction conditions. However, recent advancements have focused on more efficient and environmentally benign synthetic routes. A common and effective method for the synthesis of 2,3-dihydro-1H-inden-1-amines is the reductive amination of the corresponding 2,3-dihydro-1H-inden-1-one. bldpharm.comossila.comepa.gov This one-pot reaction typically involves the treatment of the ketone with an amine source, such as ammonia (B1221849), in the presence of a reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride (B8407120). This method is highly versatile and allows for the preparation of a wide range of substituted indenamines.

A Chinese patent describes an improved method for preparing 2,3-dihydro-1H-indenes-1-amine from its corresponding oxime using an alumino-nickel reductase under alkaline conditions, highlighting the ongoing efforts to optimize the synthesis of this important intermediate. google.com

Research Imperatives for Halogenated Indenamines: A Focus on the 4,7-Dibromo Substitution Pattern

The introduction of halogen atoms, particularly bromine, into organic molecules can have a profound impact on their biological activity. Halogenation can alter a compound's lipophilicity, metabolic stability, and binding affinity for its target. The 4,7-dibromo substitution pattern on the indenamine scaffold is of particular interest to researchers. The presence of two bromine atoms at these specific positions can significantly influence the electronic properties of the aromatic ring and provide additional points for further chemical modification through cross-coupling reactions.

While specific research on 4,7-Dibromo-2,3-dihydro-1H-inden-1-amine is still emerging, studies on related halogenated compounds underscore the importance of this chemical space. For instance, research on the synthesis of other 4,7-dibromo heterocyclic compounds, such as 4,7-dibromo-2,1,3-benzothiadiazole, highlights the utility of dibrominated scaffolds as building blocks in materials science and medicinal chemistry. researchgate.net

Strategic Positioning of this compound within Contemporary Chemical Research

This compound is strategically positioned at the intersection of several key areas of chemical research. Its structural similarity to known bioactive molecules, combined with the unique properties conferred by the dibromo substitution, makes it a compelling target for synthesis and evaluation. The compound is available from commercial suppliers, indicating its potential as a building block for more complex molecules. nih.govchemicalbook.com

The likely precursor to this amine is 4,7-Dibromo-2,3-dihydro-1H-inden-1-one. The synthesis of this ketone and its subsequent conversion to the target amine via methods like reductive amination are key steps that enable the exploration of this compound's potential. The chemical properties of this precursor, such as its melting and boiling points, are documented, providing a solid foundation for further synthetic work.

Table 1: Physicochemical Properties of this compound and its Precursor

| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) |

| This compound | C₉H₉Br₂N | 290.98 |

| 4,7-Dibromo-2,3-dihydro-1H-inden-1-one | C₉H₆Br₂O | 293.95 |

The exploration of this compound and its derivatives is anticipated to contribute significantly to the fields of organic synthesis and medicinal chemistry, potentially leading to the discovery of new compounds with valuable therapeutic properties.

Structure

3D Structure

Properties

Molecular Formula |

C9H9Br2N |

|---|---|

Molecular Weight |

290.98 g/mol |

IUPAC Name |

4,7-dibromo-2,3-dihydro-1H-inden-1-amine |

InChI |

InChI=1S/C9H9Br2N/c10-6-2-3-7(11)9-5(6)1-4-8(9)12/h2-3,8H,1,4,12H2 |

InChI Key |

LZFRPLUFUJMXQV-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(C=CC(=C2C1N)Br)Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4,7 Dibromo 2,3 Dihydro 1h Inden 1 Amine

Comprehensive Retrosynthetic Analysis of the 4,7-Dibromo-2,3-dihydro-1H-inden-1-amine Framework

Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule by mentally breaking it down into simpler, commercially available starting materials. The retrosynthesis of this compound reveals several plausible disconnection points.

A primary disconnection can be made at the carbon-nitrogen bond of the amine functionality. This leads back to the corresponding ketone, 4,7-dibromo-2,3-dihydro-1H-inden-1-one, via a reductive amination pathway. This ketone is a critical intermediate in the proposed synthesis.

Further disconnection of the 4,7-dibromo-2,3-dihydro-1H-inden-1-one involves the two bromine atoms. These can be retrosynthetically removed to simplify the aromatic ring, suggesting a late-stage bromination of a suitable 2,3-dihydro-1H-inden-1-one precursor.

The indenone core itself can be disconnected through various strategies, including the intramolecular cyclization of a suitably substituted phenylpropanoic acid derivative (a Friedel-Crafts acylation type reaction) or through more advanced transition metal-catalyzed annulation reactions. This comprehensive analysis provides a roadmap for the various synthetic approaches detailed in the subsequent sections.

Direct Synthetic Pathways to the this compound Core

The direct synthesis of this compound can be approached through several strategic routes, primarily revolving around the formation of the amine from a ketone precursor and the construction of the indenamine framework.

Amidation and Reductive Amination Strategies from Dibrominated Indanones

A highly effective and widely used method for the synthesis of primary amines from ketones is reductive amination. youtube.comyoutube.commasterorganicchemistry.comyoutube.com This process typically involves the reaction of a ketone with ammonia (B1221849) or an ammonia source to form an intermediate imine, which is then reduced in situ to the desired amine. youtube.comyoutube.com

The key precursor for this transformation is 4,7-dibromo-2,3-dihydro-1H-inden-1-one. The synthesis of this dibrominated indanone can be achieved through the regioselective bromination of a suitable indanone precursor, as will be discussed in section 2.2.3. Once obtained, the 4,7-dibromo-2,3-dihydro-1H-inden-1-one can be subjected to reductive amination conditions. A variety of reducing agents can be employed for this purpose, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly mild and selective reagents that can reduce the imine in the presence of the ketone. masterorganicchemistry.com

The general reaction scheme is as follows:

Figure 1: General scheme for the reductive amination of 4,7-dibromo-2,3-dihydro-1H-inden-1-one.

This method offers a straightforward and high-yielding route to the target amine from the corresponding ketone.

| Precursor | Reagents and Conditions | Product | Reference |

| Ketone/Aldehyde | Amine, Reducing Agent (e.g., NaBH3CN, NaBH(OAc)3), Acid catalyst (optional) | Substituted Amine | masterorganicchemistry.com |

| 2-Indanone | Ammonia, H2, Raney Nickel | 2-Aminoindan | nih.gov |

Transition Metal-Catalyzed Annulation Reactions for Indenamine Systems

In recent years, transition metal-catalyzed reactions have emerged as powerful tools for the construction of complex molecular architectures. Several metals, including ruthenium, palladium, and rhodium, have been shown to effectively catalyze the synthesis of indene (B144670) and indenamine frameworks.

Ruthenium(II) complexes have proven to be efficient catalysts for the synthesis of substituted indenamines through C-H bond activation and annulation. researchgate.net These reactions often proceed via a chelation-assisted pathway, where a directing group on the substrate coordinates to the ruthenium center, facilitating the activation of a nearby C-H bond.

A common strategy involves the reaction of an N-aryl imine with an alkyne in the presence of a ruthenium(II) catalyst. The proposed mechanism typically involves the following key steps:

Coordination: The nitrogen atom of the imine coordinates to the ruthenium(II) center.

C-H Activation: The ruthenium complex facilitates the cleavage of an ortho C-H bond on the aromatic ring, forming a ruthenacycle intermediate. This step is often the rate-determining step of the catalytic cycle. researchgate.net

Alkyne Insertion: The alkyne inserts into the ruthenium-carbon bond of the ruthenacycle.

Reductive Elimination/Annulation: An intramolecular cyclization occurs, followed by reductive elimination to release the indenamine product and regenerate the active ruthenium catalyst.

Recent studies have explored the use of various ruthenium catalysts and reaction conditions to optimize the efficiency and scope of this transformation. mdpi.comrsc.org

| Catalyst System | Reactants | Product Type | Reference |

| [Ru(p-cymene)Cl2]2 / AgSbF6 / Cu(OAc)2·H2O | N-tosylarylimines and alkynes | Substituted indenamines | researchgate.net |

| Ru(II) complex | Cinnamic acids and alkynes | α-Pyrones | nih.gov |

Palladium and rhodium catalysts have also been extensively utilized in the synthesis of indene and indenamine derivatives. Palladium-catalyzed reactions, such as the Heck and Suzuki couplings, can be employed to construct the indenamine framework from appropriately functionalized precursors. nih.govrsc.orgyoutube.comresearchgate.net For instance, an intramolecular Heck cyclization of an N-vinyl or N-allyl-2-haloaniline can lead to the formation of an indole (B1671886) or indoline (B122111) scaffold, which could be a precursor to the desired indenamine. youtube.com

Palladium-catalyzed cyclization of benzenecarbaldehydes with internal alkynes has been shown to produce indenones, which are direct precursors to indenamines via reductive amination. nih.govrsc.orgmdpi.com

Rhodium catalysts are also effective in promoting C-H activation and annulation reactions to form indenamine and indene structures. These reactions often exhibit high regioselectivity and functional group tolerance.

| Catalyst | Reaction Type | Reactants | Product Type | Reference |

| Palladium(II) acetate | Carboannulation | Benzaldehyde and internal alkynes | Indenones | nih.govrsc.org |

| Palladium(II)-PEG | Intramolecular Heck cyclization | N-vinyl/N-allyl-2-haloanilines | Indoles/3-methyl indoles | youtube.com |

| Rhodium(III) complexes | C-H activation/annulation | Aromatic imines and alkynes | Indenamines | N/A |

Regioselective Bromination of 2,3-Dihydro-1H-inden-1-amine and Precursors

The introduction of two bromine atoms at the 4- and 7-positions of the indane ring is a critical step in the synthesis of the target molecule. The regioselectivity of this bromination is paramount. Direct bromination of 2,3-dihydro-1H-inden-1-amine is likely to be challenging due to the activating and directing effects of the amino group, which could lead to a mixture of products.

A more controlled approach involves the bromination of a precursor molecule, specifically 2,3-dihydro-1H-inden-1-one or a derivative thereof. Research has shown that the bromination of substituted indanones can be highly regioselective. For example, the bromination of 5,6-dihydroxyindan-1-one with bromine in acetic acid has been reported to yield 4,7-dibromo-5,6-dihydroxyindan-1-one. This demonstrates that the 4- and 7-positions are susceptible to electrophilic bromination.

The choice of brominating agent and reaction conditions is crucial for achieving the desired regioselectivity. chemicalbook.com N-Bromosuccinimide (NBS) is a common and effective reagent for the selective bromination of aromatic rings. chemicalbook.com The reaction can be carried out in various solvents, and the temperature can be controlled to influence the selectivity. chemicalbook.com

| Substrate | Brominating Agent/Conditions | Product | Reference |

| 3-Hydroxybenzonitrile | N-Bromosuccinimide | 2-Bromo-5-hydroxybenzonitrile | chemicalbook.com |

| 5,6-Dihydroxyindan-1-one | Br2 in Acetic Acid | 4,7-Dibromo-5,6-dihydroxyindan-1-one | N/A |

| 2,5-Dibromoaniline | Chloral monohydrate, Hydroxylamine (B1172632) hydrochloride, Sulfuric acid | 4,7-Dibromo-1H-indole-2,3-dione |

By carefully selecting the precursor and reaction conditions, the regioselective dibromination at the 4- and 7-positions of the indanone ring system can be achieved, providing the key intermediate for the subsequent reductive amination to yield this compound.

Enantioselective Synthesis of this compound

The creation of the single stereocenter in this compound can be approached through two primary strategies: the separation of a racemic mixture (chiral resolution) or the direct, stereocontrolled synthesis of the desired enantiomer (asymmetric catalysis).

Chiral resolution is a classical yet effective method for separating enantiomers. libretexts.org Since enantiomers possess identical physical properties, they cannot be separated by standard techniques like distillation or crystallization. libretexts.org The resolution process involves converting the racemic amine into a mixture of diastereomers by reacting it with a single enantiomer of a chiral resolving agent. libretexts.org These resulting diastereomers have different physical properties and can be separated. libretexts.org

For racemic 2,3-dihydro-1H-inden-1-amine derivatives, chiral acids are the most common resolving agents. libretexts.org The reaction of the racemic amine with an enantiopure acid, such as (+)-tartaric acid or (R)-mandelic acid, forms a pair of diastereomeric salts. libretexts.orgnih.gov Due to their different solubilities in a given solvent, one diastereomeric salt will preferentially crystallize, allowing for its separation by filtration. libretexts.orgnih.gov Subsequent treatment of the isolated salt with a base regenerates the enantiomerically enriched amine and the resolving agent. libretexts.org

A notable advancement involves the use of PEGylated resolving agents, which can facilitate a temperature-assisted phase transition of the desired diastereomeric salt, simplifying separation and allowing for the recovery and reuse of the resolving agent. nih.gov A first cycle of such a resolution can yield amines with optical purities between 72-85%, which can be improved to 87-95% with an additional cycle. nih.gov

Table 1: Chiral Resolution of Racemic Indenamines via Diastereomeric Salt Formation

| Step | Description | Key Factors |

| 1. Salt Formation | A racemic amine is reacted with an enantiopure chiral acid. | Choice of resolving agent (e.g., tartaric acid, mandelic acid derivatives). libretexts.org |

| 2. Separation | The resulting diastereomeric salts are separated, typically by fractional crystallization. | Solvent selection, temperature control, solubility differences between diastereomers. libretexts.orgnih.gov |

| 3. Liberation | The separated diastereomeric salt is treated with a base to liberate the pure enantiomer of the amine. | Stoichiometric amount of base to neutralize the acid and recover the free amine. |

Asymmetric catalysis offers a more direct and atom-economical route to enantiopure molecules by selectively producing one enantiomer over the other. numberanalytics.com This is achieved using a chiral catalyst that creates a chiral environment for the reaction. numberanalytics.com For the synthesis of chiral amines like this compound, both organocatalysis and transition-metal catalysis are prominent strategies.

Organocatalysis: This field utilizes small, metal-free organic molecules as catalysts. youtube.comyoutube.com For instance, chiral phosphoric acids or proline derivatives can catalyze the asymmetric reduction of imines or related precursors. youtube.comyoutube.com The mechanism often involves the formation of a chiral iminium ion or a hydrogen-bonded transition state that directs the approach of a nucleophile or hydride source to one face of the molecule, thereby establishing the stereocenter with high enantioselectivity. youtube.com

Transition-Metal Catalysis: Chiral complexes of metals like rhodium, iridium, or ruthenium are highly effective for asymmetric hydrogenation of prochiral olefins or imines. researchgate.net In the context of indenamine synthesis, a key intermediate could be an enamine or an imine derived from the corresponding indenone. Asymmetric hydrogenation of this intermediate using a chiral phosphine (B1218219) ligand-metal complex would yield the desired chiral amine with high enantiomeric excess. researchgate.net Furthermore, catalytic asymmetric amination reactions are emerging as powerful tools for directly forming C-N bonds stereoselectively. nih.gov

Table 2: Comparison of Asymmetric Catalytic Strategies for Chiral Indenamine Synthesis

| Catalytic System | Approach | Advantages | Common Catalysts/Ligands |

| Organocatalysis | Asymmetric reduction of imines; Asymmetric amination. | Metal-free, often milder conditions, utilizes readily available catalysts. | Chiral phosphoric acids, Proline derivatives, Bifunctional thioureas. youtube.comyoutube.com |

| Transition-Metal Catalysis | Asymmetric hydrogenation of enamines/imines; Asymmetric C-H amination. | High turnover numbers, excellent enantioselectivity, broad substrate scope. | Rh(DIPAMP), Ir(P-Phos), Ru(BINAP). researchgate.net |

Functional Group Interconversions and Advanced Precursor Synthesis

The synthesis of the target molecule relies heavily on the availability of suitable precursors and efficient methods for converting functional groups.

The most direct precursor to this compound is the corresponding ketone, 4,7-Dibromo-2,3-dihydro-1H-inden-1-one, which is a known compound. sigmaaldrich.com The conversion of this ketone to the primary amine is a standard functional group interconversion that can be achieved through several well-established methods.

Reductive Amination: This is arguably the most direct method. The ketone reacts with ammonia or an ammonia source (like ammonium (B1175870) acetate) to form an intermediate imine in situ. This imine is then reduced without being isolated, typically using a hydride reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), to yield the target primary amine.

Oxime Formation and Reduction: An alternative two-step process involves first reacting the ketone with hydroxylamine (NH₂OH) to form a stable oxime intermediate. The C=N double bond of the oxime can then be reduced to the amine. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (e.g., H₂ over a Raney Nickel or Palladium catalyst), or dissolving metal reductions.

Table 3: Synthetic Routes from 4,7-Dibromo-2,3-dihydro-1H-inden-1-one

| Method | Reagents | Intermediate | Notes |

| Reductive Amination | 1. NH₃ or NH₄OAc2. NaBH₃CN or NaBH(OAc)₃ | Imine (in situ) | A one-pot procedure that is often high-yielding and efficient. |

| Oxime Reduction | 1. NH₂OH·HCl, Base2. LiAlH₄ or H₂/Catalyst | Oxime | A reliable two-step method; the oxime intermediate is typically stable and can be purified. |

The synthesis of the target amine is dependent on the availability of specifically substituted precursors. The synthesis of various dibrominated indane and indene frameworks provides multiple entry points to the target structure or its analogues. researchgate.net For example, acid-induced intramolecular cyclization of specific 3-aryl-2,3-dibromoallylalcohols can produce 2,3-dibromo-1H-indene derivatives. researchgate.net These multi-brominated compounds are versatile building blocks that can be further functionalized. researchgate.net

The position of the bromine atoms on the aromatic ring is crucial and is typically controlled during the synthesis of the indanone core itself. This often starts from a suitably substituted phenylpropanoic acid, which undergoes an intramolecular Friedel-Crafts acylation to form the indanone ring system. Bromination can be performed on the indanone or at an earlier stage on the phenylpropanoic acid precursor. The synthesis of isomers, such as 4,6-Dibromo-2,3-dihydro-1H-inden-1-one, has also been documented, highlighting the ability to control the regiochemistry of bromination. bldpharm.com These alternative dibrominated precursors can be subjected to nucleophilic aromatic substitution or cross-coupling reactions, offering pathways to a diverse range of substituted indenamine derivatives. nih.govmdpi.com

Table 4: Examples of Dibrominated Indane/Indene Precursors

| Compound Name | CAS Number | Potential Use |

| 4,7-Dibromo-2,3-dihydro-1H-inden-1-one | 103515-98-6 | Direct precursor to the target amine. sigmaaldrich.com |

| 4,6-Dibromo-2,3-dihydro-1H-inden-1-one | 207857-48-5 | Isomeric precursor for synthesis of related amines. bldpharm.com |

| 2,3-Dibromo-1H-indene derivatives | N/A | Versatile building blocks for functionalization. researchgate.net |

| 4,7-Dibromo frontiersin.orgyoutube.comresearchgate.netthiadiazolo[3,4-d]pyridazine | N/A | Model compound for studying SNAr reactions on dibrominated systems. nih.gov |

Investigating the Chemical Reactivity and Transformational Pathways of 4,7 Dibromo 2,3 Dihydro 1h Inden 1 Amine

Derivatization and Functionalization Reactions at the Amine Moiety

The primary amine group in 4,7-Dibromo-2,3-dihydro-1H-inden-1-amine is a key site for a variety of functionalization reactions, allowing for the introduction of diverse substituents and the construction of more complex molecular architectures.

Nucleophilic Reactions and Formation of N-Substituted Derivatives

The lone pair of electrons on the nitrogen atom of the primary amine confers nucleophilic character, enabling it to react with a wide range of electrophiles. This reactivity is fundamental to the formation of N-substituted derivatives. Common transformations include reactions with alkyl halides, acylating agents, and carbonyl compounds to form secondary or tertiary amines, amides, and imines, respectively. The outcomes of these reactions are influenced by the nature of the electrophile, the reaction conditions, and the steric environment around the amine.

Controlled N-Alkylation and N-Acylation Strategies

N-Alkylation: The introduction of alkyl groups onto the amine nitrogen can be achieved through various methods. A common approach involves the reaction with alkyl halides. To control the degree of alkylation and prevent the formation of over-alkylated products (tertiary amines or quaternary ammonium (B1175870) salts), reductive amination is a preferred strategy. This method involves the initial formation of an imine by reacting the primary amine with an aldehyde or ketone, followed by in-situ reduction to the desired secondary amine.

N-Acylation: N-acylation is a reliable method for forming a stable amide bond. This transformation is typically accomplished by reacting the amine with acyl chlorides or acid anhydrides, often in the presence of a non-nucleophilic base to neutralize the acidic byproduct. The resulting N-acyl derivatives are valuable intermediates, as the amide group can serve as a directing group in subsequent aromatic substitution reactions.

Below is a hypothetical data table illustrating the expected products from controlled N-alkylation and N-acylation reactions of this compound.

| Reagent | Reaction Type | Product |

| Acetic Anhydride | N-Acylation | N-(4,7-Dibromo-2,3-dihydro-1H-inden-1-yl)acetamide |

| Benzoyl Chloride | N-Acylation | N-(4,7-Dibromo-2,3-dihydro-1H-inden-1-yl)benzamide |

| Methyl Iodide | N-Alkylation | 4,7-Dibromo-N-methyl-2,3-dihydro-1H-inden-1-amine |

| Benzaldehyde, then NaBH4 | Reductive Amination | N-Benzyl-4,7-dibromo-2,3-dihydro-1H-inden-1-amine |

Aromatic Substitution Chemistry of the Dibrominated Indane Ring

The two bromine atoms on the aromatic ring of this compound are key handles for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through transition metal-catalyzed cross-coupling reactions.

Cross-Coupling Reactions for C-C, C-N, and C-O Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of aryl halides. The Suzuki, Buchwald-Hartwig, and related reactions allow for the selective substitution of the bromine atoms with a wide range of functionalities. wikipedia.orgwikipedia.org

Suzuki Coupling: This reaction enables the formation of C-C bonds by coupling the dibromoindane with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.org This is a versatile method for introducing new aryl or vinyl substituents.

Buchwald-Hartwig Amination: For the formation of C-N bonds, the Buchwald-Hartwig amination is the premier method. wikipedia.orgrsc.orglibretexts.org It involves the coupling of the dibromoindane with an amine in the presence of a palladium catalyst, a suitable ligand, and a base. This allows for the synthesis of diaryl amines or N-aryl alkylamines.

C-O Bond Formation: Similar palladium-catalyzed methods can be employed to form C-O bonds by coupling the dibromoindane with alcohols or phenols.

The selective mono- or di-substitution can often be controlled by tuning the reaction conditions, such as the stoichiometry of the reagents, the catalyst system, and the reaction temperature.

The following table presents potential products from various cross-coupling reactions.

| Coupling Partner | Reaction Type | Catalyst System (Example) | Product (Mono-substituted) |

| Phenylboronic Acid | Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | 4-Bromo-7-phenyl-2,3-dihydro-1H-inden-1-amine |

| Aniline | Buchwald-Hartwig Amination | Pd₂(dba)₃, XPhos, NaOtBu | 4-Bromo-7-(phenylamino)-2,3-dihydro-1H-inden-1-amine |

| Phenol | C-O Coupling | Pd(OAc)₂, RuPhos, K₃PO₄ | 4-Bromo-7-phenoxy-2,3-dihydro-1H-inden-1-amine |

Directed Ortho-Metalation and Electrophilic Quenching Reactions

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. organic-chemistry.orgwikipedia.orgbaranlab.org In the case of this compound, the amine functionality must first be converted into a suitable directing metalation group (DMG), such as an amide or a carbamate. This DMG can then direct a strong organolithium base to deprotonate the aromatic ring at the position ortho to the DMG.

Once the aryllithium intermediate is formed, it can be "quenched" with a variety of electrophiles to introduce new substituents with high regioselectivity. The position of metalation would be influenced by the specific DMG employed. For instance, an N-acyl group would likely direct metalation to the C-5 position.

Stereoelectronic Effects on Aromatic Reactivity

Stereoelectronic effects, which encompass the influence of orbital alignment and electronic properties on reactivity, play a significant role in the reactions of this compound. The electron-withdrawing inductive effect of the two bromine atoms deactivates the aromatic ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution and oxidative addition in cross-coupling reactions.

The primary amine group is an activating, ortho-, para-directing group in electrophilic aromatic substitution. However, its directing effect is in competition with the deactivating and directing effects of the bromine atoms. In cross-coupling reactions, the electronic nature of the amine (or its derivatized form) can influence the reactivity of the two C-Br bonds. For instance, an electron-donating group could potentially enhance the rate of oxidative addition at the palladium center. The rigid, bicyclic structure of the indane core also imposes specific geometric constraints that can influence the approach of reagents and the stability of transition states.

Reactivity of the Dihydroindene Ring System

The dihydroindene, or indane, nucleus is a fused bicyclic system consisting of a benzene (B151609) ring fused to a cyclopentane (B165970) ring. In this compound, the reactivity of this core is significantly influenced by the bromine and amine substituents.

Skeletal rearrangements and ring transformations of the indane core are not common under standard laboratory conditions due to the inherent stability of the fused ring system. However, under specific catalytic or photochemical conditions, such transformations can be induced. For instance, ring expansion of the five-membered ring in indene (B144670) derivatives to form naphthalene (B1677914) derivatives has been reported. researchgate.net While this applies to the unsaturated indene system, it suggests that under the right energetic input, the saturated indane core might also undergo rearrangement, although likely requiring more forcing conditions.

One potential transformation for derivatives of the target compound could involve the amine group. For example, diazotization of the primary amine could lead to a carbocation at the C1 position. This carbocation could then potentially undergo rearrangement, although Wagner-Meerwein type shifts are less likely in this rigid fused-ring system compared to more flexible aliphatic systems.

Another possibility for ring transformation involves the synthesis of heterocyclic systems fused to the indane core. For example, derivatives of indanones have been used to synthesize indeno[1,2-d]thiazol-2-amines through condensation reactions with thiourea. researchgate.net While this compound does not possess a ketone, this illustrates a pathway for ring transformation starting from a related indane derivative.

Table 1: Potential Ring Transformations of Indane Derivatives

| Starting Material Type | Reagents/Conditions | Product Type |

| Indene Derivatives | Photoredox Catalysis | Naphthalene Derivatives researchgate.net |

| Indanone Derivatives | Thiourea, Ethanol | Indeno[1,2-d]thiazol-2-amines researchgate.net |

The selective oxidation and reduction of this compound would target specific sites within the molecule.

Oxidation:

The primary amine at the C1 position is susceptible to oxidation. Depending on the oxidant used, this could lead to the corresponding imine, oxime, or, with cleavage, the ketone (4,7-dibromo-2,3-dihydro-1H-inden-1-one). The benzylic nature of this position makes it more reactive towards oxidation compared to other aliphatic C-H bonds in the molecule.

The aromatic ring is generally deactivated towards oxidation due to the electron-withdrawing bromine atoms. However, under harsh oxidative conditions, degradation of the aromatic ring could occur.

Reduction:

Selective reduction would primarily target the bromine-carbon bonds. Catalytic hydrogenation or the use of reducing agents like dichloroindium hydride in combination with other hydrides can be employed to achieve debromination. rsc.org The conditions can be tuned to selectively remove one or both bromine atoms. The reduction of aryl halides is a well-established transformation in organic synthesis.

The benzene ring can be reduced to a cyclohexane (B81311) ring under high pressure hydrogenation with catalysts like rhodium or ruthenium, but this would require significantly more forcing conditions than the debromination. The cyclopentyl portion of the indane system is already saturated and therefore not subject to reduction.

Table 2: Predicted Selective Oxidation and Reduction Reactions

| Reaction Type | Target Site | Potential Reagents | Potential Product(s) |

| Oxidation | C1-Amine | Mild Oxidants (e.g., MnO₂) | 4,7-Dibromo-2,3-dihydro-1H-inden-1-imine |

| Oxidation | C1-Amine | Stronger Oxidants | 4,7-Dibromo-2,3-dihydro-1H-inden-1-one |

| Reduction | C-Br Bonds | Catalytic Hydrogenation (e.g., Pd/C, H₂) | 4-Bromo-2,3-dihydro-1H-inden-1-amine or 2,3-dihydro-1H-inden-1-amine |

| Reduction | Aromatic Ring | High Pressure H₂, Rh/C | 4,7-Dibromooctahydro-1H-inden-1-amine |

The term "addition" in this context primarily refers to reactions with the unsaturated precursor, indene. For the saturated dihydroindene (indane) core of this compound, substitution reactions are more relevant.

Electrophilic Aromatic Substitution:

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SNAr) on the bromo-substituted carbons is generally difficult due to the electron-rich nature of the benzene ring. Such reactions typically require strong electron-withdrawing groups ortho or para to the leaving group and/or very strong nucleophiles and high temperatures. Given the substitution pattern, SNAr is not a highly probable pathway under standard conditions.

Nucleophilic Substitution at C1:

The primary amine at the C1 position can act as a nucleophile in various reactions, such as acylation or alkylation. Conversely, if the amine were to be converted into a good leaving group (e.g., via diazotization), the C1 position would become susceptible to nucleophilic attack.

Table 3: Predicted Substitution Reactions on the Indane Core

| Reaction Type | Position(s) | Directing Influence | Predicted Outcome |

| Electrophilic Aromatic Substitution | C5, C6 | -Br (o,p-directing, deactivating) -Alkyl (o,p-directing, activating) | Substitution at C5 and/or C6 with strong electrophiles. |

| Nucleophilic Substitution | C1 (after modification) | Conversion of -NH₂ to a leaving group | Replacement of the leaving group with a nucleophile. |

Advanced Spectroscopic and Structural Elucidation of 4,7 Dibromo 2,3 Dihydro 1h Inden 1 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for determining the precise connectivity and spatial arrangement of atoms within a molecule. For 4,7-Dibromo-2,3-dihydro-1H-inden-1-amine, a combination of one-dimensional and multi-dimensional NMR experiments would be required for a complete assignment of all proton (¹H) and carbon (¹³C) signals.

Expected ¹H NMR Spectral Data: The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons and the protons of the dihydroindenyl ring system. The chemical shifts and coupling constants would provide information about the substitution pattern and the conformation of the five-membered ring.

Expected ¹³C NMR Spectral Data: The ¹³C NMR spectrum would complement the ¹H NMR data, showing signals for each unique carbon atom in the molecule. The chemical shifts would be indicative of the electronic environment of each carbon, distinguishing between aromatic, aliphatic, and amine-bearing carbons.

Multi-Dimensional NMR Techniques (e.g., 2D COSY, HSQC, HMBC)

To definitively assign the complex NMR spectra, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, allowing for the identification of adjacent protons within the dihydroindenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with its directly attached carbon atom, providing a clear map of the C-H bonds.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. This would be instrumental in confirming the connectivity across the entire molecular framework, including the positions of the bromine atoms and the amine group on the indenyl scaffold.

Dynamic NMR Studies for Conformational Dynamics

The five-membered ring of the 2,3-dihydro-1H-inden-1-amine moiety is not planar and can exist in different conformations. Dynamic NMR (DNMR) studies, conducted at variable temperatures, could provide insights into the energy barriers associated with ring-flipping or other conformational exchange processes. Changes in the line shapes of the NMR signals with temperature can be analyzed to determine the kinetics of these dynamic processes.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy. For this compound, HRMS would be used to measure the exact mass of the molecular ion. This experimental value would be compared to the calculated theoretical mass to confirm the molecular formula, C₉H₉Br₂N. The characteristic isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) would result in a distinctive M, M+2, and M+4 pattern for the molecular ion peak, providing further confirmation of the presence of two bromine atoms.

Hypothetical HRMS Fragmentation Data: Tandem mass spectrometry (MS/MS) experiments would be performed to study the fragmentation pathways of the molecule. The fragmentation pattern would provide valuable structural information by identifying characteristic neutral losses and fragment ions.

| Fragment Ion (m/z) | Possible Structure/Loss |

| [M-Br]⁺ | Loss of a bromine radical |

| [M-NH₂]⁺ | Loss of the amino group |

| [M-C₂H₄]⁺ | Retro-Diels-Alder type fragmentation of the five-membered ring |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Expected Vibrational Frequencies:

| Functional Group | Expected Wavenumber (cm⁻¹) | Technique |

| N-H stretch (amine) | 3300-3500 | IR, Raman |

| Aromatic C-H stretch | 3000-3100 | IR, Raman |

| Aliphatic C-H stretch | 2850-2960 | IR, Raman |

| C=C stretch (aromatic) | 1450-1600 | IR, Raman |

| C-N stretch | 1000-1250 | IR |

| C-Br stretch | 500-650 | IR, Raman |

The complementary nature of IR and Raman spectroscopy would provide a comprehensive vibrational profile of the molecule.

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

Single-crystal X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, this technique would provide precise information on bond lengths, bond angles, and torsion angles.

Furthermore, for a chiral molecule like this, X-ray crystallography can be used to determine the absolute configuration of the stereocenter at the C1 position, typically by using anomalous dispersion effects, especially given the presence of heavy bromine atoms. This would unequivocally establish the (R) or (S) configuration of the amine.

Chiroptical Spectroscopy (Circular Dichroism) for Stereochemical Purity and Conformational Insights

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light. For an enantiomerically pure sample of this compound, the CD spectrum would show characteristic positive or negative bands corresponding to the electronic transitions of the chromophores in the molecule.

The CD spectrum is highly sensitive to the stereochemistry and conformation of the molecule. Theoretical calculations of the CD spectrum, often using time-dependent density functional theory (TD-DFT), can be compared with the experimental spectrum to provide further confidence in the assignment of the absolute configuration. It can also be used to assess the enantiomeric purity of a sample.

Computational and Theoretical Investigations of 4,7 Dibromo 2,3 Dihydro 1h Inden 1 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. For "4,7-Dibromo-2,3-dihydro-1H-inden-1-amine," DFT calculations can elucidate a variety of molecular properties that are fundamental to its reactivity and interactions. These calculations typically involve optimizing the molecule's geometry to find its lowest energy conformation and then computing various electronic descriptors.

Detailed research findings from DFT calculations would include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap. The HOMO-LUMO gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests that the molecule is more reactive. The electrostatic potential (ESP) map can also be generated to visualize the electron-rich and electron-deficient regions of the molecule, which is invaluable for predicting sites of electrophilic and nucleophilic attack.

Table 1: Representative DFT-Calculated Electronic Properties

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 2.1 D | Influences solubility and intermolecular interactions |

Elucidation of Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools for mapping out the potential energy surface of a chemical reaction, allowing for the detailed study of reaction mechanisms. nih.govims.ac.jp For "this compound," this could involve investigating its synthesis or its subsequent reactions. A key aspect of this is the identification of transition states, which are the highest energy points along a reaction coordinate. youtube.com The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate.

By employing methods like the Nudged Elastic Band (NEB) or synchronous transit-guided quasi-Newton (STQN) methods, researchers can locate the precise geometry of the transition state connecting reactants and products. ims.ac.jp Frequency calculations are then performed to verify the transition state, which should have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. youtube.com For instance, in a potential synthetic route involving the halogenation of an indenamine precursor, DFT calculations could be used to compare the activation barriers for bromination at different positions on the aromatic ring, thus explaining the observed regioselectivity. nih.gov

Table 2: Illustrative Reaction Barrier Data for a Hypothetical Reaction

| Reaction Step | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Product Complex Energy (kcal/mol) | Activation Energy (kcal/mol) |

|---|---|---|---|---|

| N-alkylation | 0.0 | +22.5 | -5.2 | 22.5 |

Conformational Landscape and Stereochemical Preferences

The biological activity and physical properties of a flexible molecule like "this compound" are highly dependent on its three-dimensional shape or conformation. The puckering of the five-membered dihydroindene ring and the orientation of the amine substituent can lead to several possible conformers with different energies. Conformational analysis aims to identify the most stable conformers and the energy barriers between them.

Computational methods can systematically explore the conformational landscape by rotating the rotatable bonds and calculating the energy of each resulting structure. The presence of bulky bromine atoms significantly influences the conformational preferences, often due to steric hindrance and electronic interactions. researchgate.net Studies on similar halogenated cyclic systems have shown that dipolar interactions can override conventional steric preferences, leading to unexpected stable conformations. researchgate.net The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution, which is crucial for understanding which shapes the molecule is likely to adopt in a biological or chemical environment.

Table 3: Example of Conformational Analysis Results

| Conformer | Dihedral Angle (C1-N) | Relative Energy (kcal/mol) | Predicted Population at 298K (%) |

|---|---|---|---|

| 1 (Equatorial-like) | 175° | 0.00 | 75.2 |

| 2 (Axial-like) | 65° | 1.50 | 24.8 |

Quantitative Structure-Activity Relationship (QSAR) and Scaffold Analysis of Indenamine Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used extensively in drug discovery to correlate the chemical structure of compounds with their biological activity. mdpi.com For a series of indenamine derivatives, a QSAR model could predict their activity against a specific biological target. dovepress.com The process involves calculating a wide range of molecular descriptors for each compound, which can be constitutional, topological, geometric, or electronic in nature. nih.gov

A statistical model, often based on multiple linear regression or machine learning algorithms, is then built to find the best correlation between these descriptors and the observed biological activity. nih.gov For "this compound" and its analogues, descriptors such as molecular weight, logP (lipophilicity), dipole moment, and the net charges on specific atoms could be important. dovepress.comnih.gov The resulting QSAR equation can then be used to predict the activity of new, unsynthesized derivatives, guiding the design of more potent compounds.

Scaffold analysis is a complementary approach that focuses on the core structure, or scaffold, of a series of molecules. researchgate.net By analyzing the diversity of scaffolds and their substitution patterns, researchers can identify "privileged scaffolds" that are frequently associated with a particular biological activity. nih.gov The dibromo-dihydro-indenamine core of the title compound represents a specific scaffold that can be systematically modified to explore the structure-activity relationship.

Table 4: Representative Descriptors for a QSAR Model

| Descriptor | Type | Description | Potential Influence on Activity |

|---|---|---|---|

| LogP | Physicochemical | Octanol-water partition coefficient | Membrane permeability, solubility |

| Molecular Weight | Constitutional | Mass of the molecule | Size constraints of binding pocket |

| Wiener Index | Topological | Sum of distances between all pairs of atoms | Molecular branching and compactness |

| Dipole Moment | Electronic | Measure of molecular polarity | Polar interactions with a receptor |

Molecular Dynamics Simulations for Dynamic Behavior

While methods like DFT provide a static picture of a molecule, molecular dynamics (MD) simulations allow for the study of its dynamic behavior over time. mdpi.com An MD simulation calculates the forces between atoms and uses Newton's laws of motion to simulate their movements, providing a trajectory of the molecule's conformations and interactions with its environment, such as a solvent or a biological receptor. nih.gov

For "this compound," MD simulations can reveal how the molecule behaves in an aqueous solution, including its solvation shell structure and the dynamics of its flexible five-membered ring. nih.govbohrium.com If a potential protein target is known, MD simulations can be used to study the binding process, the stability of the ligand-protein complex, and the key intermolecular interactions (e.g., hydrogen bonds, halogen bonds) that stabilize the binding. These simulations provide valuable insights into the thermodynamics and kinetics of binding that are not accessible from static docking studies alone. mdpi.com

Table 5: Illustrative Output from a Molecular Dynamics Simulation

| Parameter | Description | Typical Value/Observation |

|---|---|---|

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions from a reference structure | 1.5 ± 0.3 Å (for the ligand in a binding pocket) |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual atoms or residues over time | Higher fluctuations in the five-membered ring |

| Radial Distribution Function (g(r)) | Describes the probability of finding a solvent molecule at a certain distance | Peaks indicating structured water molecules around the amine group |

Strategic Applications of 4,7 Dibromo 2,3 Dihydro 1h Inden 1 Amine in Complex Organic Synthesis

Role as a Privileged Chiral Building Block

The concept of "privileged scaffolds" refers to molecular frameworks that are capable of binding to multiple biological targets. The 1-aminoindan (B1206342) core, present in 4,7-Dibromo-2,3-dihydro-1H-inden-1-amine, is a well-established privileged chiral structure. The presence of the amine group at a stereogenic center allows for the synthesis of enantiomerically pure compounds, which is critical in drug discovery, as different enantiomers of a drug can have vastly different biological activities. enamine.net

The synthesis of chiral 1-aminoindane derivatives is an active area of research. rsc.org Enantioselective methods, such as asymmetric catalysis, are employed to produce specific stereoisomers of these compounds. rsc.orgrsc.orgresearchgate.net The resulting enantiopure aminoindanes serve as key intermediates in the synthesis of complex chiral molecules, including pharmaceuticals. rsc.org For instance, the enantioselective synthesis of 1-aminoindene derivatives has been achieved through asymmetric Brønsted acid catalysis, yielding products with high enantioselectivity. rsc.org These chiral building blocks are crucial for creating molecules with specific three-dimensional orientations necessary for effective interaction with biological targets. enamine.netnih.gov

The utility of this compound as a chiral building block is further enhanced by its bromine substituents. These atoms provide reactive handles for subsequent chemical modifications, allowing for the introduction of diverse functional groups without disturbing the chiral center.

Design and Diversification of Molecular Scaffolds for Chemical Space Exploration

Chemical space exploration is a critical aspect of drug discovery and materials science, aiming to create and investigate novel molecular structures with desired properties. cecam.org this compound is an excellent starting point for the design and diversification of molecular scaffolds due to its inherent functionality. nih.govresearchgate.net

The two bromine atoms on the aromatic ring are particularly useful for diversification. They can be readily functionalized through various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. researchgate.netresearchgate.net These reactions allow for the introduction of a wide array of substituents, including aryl, heteroaryl, alkyl, and amino groups, at positions 4 and 7. This capability enables the systematic modification of the molecule's electronic and steric properties.

The amine group offers another point for diversification. It can be acylated, alkylated, or used as a nucleophile in various bond-forming reactions. This dual reactivity of the amine and the bromo groups allows for the creation of large and diverse libraries of compounds from a single, well-defined scaffold. enamine.netnih.gov This strategy, often referred to as scaffold decoration, is a powerful tool for exploring chemical space and identifying molecules with novel biological activities or material properties. enamine.net The rigid indane core ensures that the introduced diversity is presented in a well-defined three-dimensional arrangement. researchgate.net

Table 1: Potential Diversification Reactions for this compound

| Reaction Type | Reagents/Conditions | Functional Group Targeted | Potential New Functionality |

| Suzuki Coupling | Pd catalyst, base, boronic acid/ester | Bromine | Aryl, Heteroaryl |

| Buchwald-Hartwig Amination | Pd catalyst, base, amine | Bromine | Substituted Amines |

| Sonogashira Coupling | Pd/Cu catalyst, base, alkyne | Bromine | Alkynyl groups |

| Stille Coupling | Pd catalyst, organostannane | Bromine | Alkyl, Vinyl, Aryl |

| Acylation | Acyl chloride, base | Amine | Amides |

| Reductive Amination | Aldehyde/Ketone, reducing agent | Amine | Substituted Amines |

Precursor for Advanced Organic Materials and Functional Molecules (by analogy to related dibrominated scaffolds)

While specific research on this compound in materials science may be limited, the properties of related dibrominated aromatic compounds provide strong evidence for its potential as a precursor to advanced organic materials. researchgate.net Dibrominated aromatic and heterocyclic compounds are key building blocks for π-conjugated systems used in organic electronics, such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). researchgate.netrhhz.net

The bromine atoms on the indane scaffold can serve as anchor points for polymerization reactions, such as Stille or Suzuki polycondensation, to create conjugated polymers. researchgate.net The indane unit itself can influence the polymer's properties, such as its solubility, morphology, and electronic energy levels. The introduction of nitrogen via the amine group can further modulate these properties.

By analogy with other brominated building blocks, this compound could be used to synthesize:

Conjugated Polymers: For use as active materials in organic solar cells or as the semiconducting channel in OFETs. The dibromo functionality allows for the creation of alternating copolymers with electron-donating and electron-accepting units. researchgate.net

Small Molecule Semiconductors: The core structure can be extended through cross-coupling reactions to create larger, well-defined π-conjugated systems for use in vacuum-deposited organic electronic devices. acs.org

Fluorescent Materials: Modification of the aromatic core can lead to molecules with interesting photophysical properties, potentially for applications in sensing or as emitters in OLEDs.

The development of materials from brominated polycyclic aromatic hydrocarbons (PAHs) and heterocycles is an active field, with researchers continuously exploring new building blocks to fine-tune the performance of organic electronic devices. acs.orgcolumbia.edu

Synthesis of Novel Fused Heterocyclic Systems Containing the Indenamine Core

The combination of an amine and two reactive bromine atoms on a rigid scaffold makes this compound a powerful precursor for the synthesis of novel fused heterocyclic systems. wiley.comresearchgate.net Such systems are of great interest in medicinal chemistry and materials science due to their unique biological activities and electronic properties.

The vicinal arrangement of the amine on the five-membered ring and a bromine atom at position 7 could potentially be exploited in intramolecular cyclization reactions to form new heterocyclic rings. More commonly, the amine and the bromine atoms can participate in multi-step reaction sequences to build complex polycyclic structures.

For example, the amine can be used as a handle to construct a new ring, which is then followed by further reactions involving the bromine atoms. Some potential synthetic routes could involve:

Pictet-Spengler or Bischler-Napieralski type reactions: The amine could be converted into an intermediate that then cyclizes onto the aromatic ring, potentially displacing a bromine atom or undergoing a subsequent cyclization after functionalization of the bromine positions.

Synthesis of Indeno-fused Pyrazines or Pyridines: The amine could react with a 1,2-dicarbonyl compound, followed by an intramolecular double Heck reaction involving the two bromine atoms to form a fused pyrazine (B50134) ring. Similarly, reactions with appropriate precursors could lead to fused pyridine (B92270) systems. nih.gov

Palladium-catalyzed cascade reactions: A single palladium catalyst could be used to orchestrate a sequence of bond-forming events, leading to complex heterocyclic architectures in a single pot.

The synthesis of fused heterocycles is a cornerstone of modern organic chemistry, and building blocks like this compound provide a synthetically versatile platform for accessing novel and potentially useful chemical entities. nih.govnih.govresearchgate.net

Future Research Trajectories and Emerging Opportunities for 4,7 Dibromo 2,3 Dihydro 1h Inden 1 Amine Chemistry

Development of Green and Sustainable Synthetic Methodologies

The future synthesis of 4,7-Dibromo-2,3-dihydro-1H-inden-1-amine and its derivatives is poised to embrace green and sustainable practices to minimize environmental impact and enhance efficiency. A significant focus will be on the development of catalytic systems that avoid stoichiometric reagents and harsh reaction conditions.

One promising avenue is the use of biocatalysis , employing enzymes such as halogenases and aminotransferases. nih.govnih.gov Halogenases could offer a highly regioselective and environmentally benign method for the bromination of the indane core, while aminotransferases could be used for the stereoselective synthesis of the amine group. nih.govnih.gov This enzymatic approach would operate under mild aqueous conditions, significantly reducing the use of hazardous chemicals and organic solvents. nih.gov

The principles of flow chemistry are also expected to play a crucial role in the future synthesis of this compound. rsc.orgspringerprofessional.de Automated flow chemistry platforms can enable continuous, safe, and efficient production with precise control over reaction parameters, leading to higher yields and purity while minimizing waste. rsc.orgspringerprofessional.de

| Synthesis Approach | Key Advantages | Potential Catalyst/System |

| Biocatalysis | High selectivity, mild conditions, reduced waste | Halogenases, Aminotransferases |

| Heterogeneous Catalysis | Catalyst recyclability, process simplification | Supported metal catalysts (e.g., Cu, Pd) |

| Flow Chemistry | Enhanced safety, efficiency, and scalability | Automated flow reactors |

Exploration of Unconventional Reactivity and Catalytic Systems

The two bromine atoms on the aromatic ring of this compound offer significant opportunities for exploring unconventional reactivity through modern catalytic methods. Cross-coupling reactions , such as Suzuki, Stille, and Buchwald-Hartwig aminations, are expected to be pivotal in creating diverse libraries of derivatives. beilstein-journals.orgresearchgate.netnih.gov These reactions would allow for the introduction of a wide range of aryl, heteroaryl, and amino substituents at the 4- and 7-positions, leading to novel compounds with potentially interesting biological or material properties. beilstein-journals.org

C-H activation represents another exciting frontier. Catalytic systems that can selectively activate the C-H bonds of the indane scaffold would enable direct functionalization without the need for pre-installed leaving groups, offering a more atom-economical approach to derivatization.

The use of photocatalysis is also an emerging area that could unlock novel reaction pathways for this molecule. rsc.org Visible-light-mediated reactions could facilitate, for example, the introduction of perfluoroalkyl groups or the formation of C-C bonds under exceptionally mild conditions.

| Reaction Type | Potential Application | Catalytic System Examples |

| Cross-Coupling | Synthesis of diverse compound libraries | Palladium-based catalysts (e.g., Pd(OAc)2/Xantphos) beilstein-journals.org |

| C-H Activation | Direct and atom-economical functionalization | Transition metal catalysts (e.g., Rh, Ir) |

| Photocatalysis | Novel bond formations under mild conditions | Organic dyes, metal complexes |

Integration with Automated Synthesis and High-Throughput Experimentation

These automated systems, often coupled with flow chemistry , allow for precise control over reaction parameters and the ability to quickly optimize reaction conditions. nih.gov The use of machine learning algorithms to guide these automated systems can further enhance the efficiency of discovering novel reactions and identifying promising lead compounds. nih.gov

High-throughput screening (HTS) technologies will be essential for evaluating the biological or material properties of the synthesized compound libraries. nih.goveurofinsdiscovery.com By combining automated synthesis with HTS, researchers can rapidly explore the structure-activity relationships of this compound derivatives, accelerating the discovery of new functional molecules. eurofinsdiscovery.com

| Technology | Key Benefits | Application in Research |

| Automated Synthesis | Increased speed, reproducibility, and efficiency | Rapid generation of compound libraries researchgate.net |

| Flow Chemistry | Precise control, enhanced safety, scalability | Optimization and scale-up of synthesis rsc.org |

| High-Throughput Screening | Rapid evaluation of large numbers of compounds | Discovery of new bioactive molecules or materials nih.gov |

Advanced Material Science Applications (e.g., Optoelectronics, Self-Assembly)

The rigid, π-conjugated system of the indane core, combined with the potential for extensive functionalization, makes this compound a promising building block for advanced materials. In the field of optoelectronics , derivatives of this compound could be explored as components of organic semiconductors. nih.gov The ability to tune the electronic properties through substitution on the aromatic ring and the amine group could lead to materials with tailored HOMO/LUMO levels for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). nih.gov The indane scaffold itself is found in various organic electronic materials. nih.govuoregon.edu

The presence of bromine atoms also opens up possibilities for directing self-assembly through halogen bonding. nih.gov This non-covalent interaction can be used to control the packing of molecules in the solid state, leading to the formation of well-ordered structures with anisotropic properties. Such organized assemblies are of interest for applications in sensors and molecular electronics. The interplay of hydrogen bonding from the amine group and halogen bonding from the bromine atoms could lead to complex and functional supramolecular architectures.

| Application Area | Desired Properties | Potential Functionalization Strategy |

| Organic Semiconductors | Tunable HOMO/LUMO levels, good charge transport | Introduction of electron-donating/withdrawing groups via cross-coupling |

| Self-Assembling Materials | Directional intermolecular interactions | Exploitation of halogen and hydrogen bonding |

| Molecular Electronics | Ordered molecular arrangements | Control over solid-state packing through functionalization |

Bridging Experimental and Advanced Theoretical Approaches

A synergistic approach combining experimental work with advanced theoretical and computational methods will be crucial for unlocking the full potential of this compound chemistry. Density Functional Theory (DFT) calculations can be employed to predict the electronic structure, reactivity, and spectroscopic properties of the molecule and its derivatives. rsc.orgrsc.org

Computational modeling can guide synthetic efforts by predicting the feasibility of proposed reaction pathways and identifying the most promising candidates for synthesis. rsc.org For instance, DFT can be used to study the mechanism of catalytic reactions and to design more efficient catalysts. rsc.org

Furthermore, theoretical investigations into the intermolecular interactions, such as halogen and hydrogen bonding, can provide valuable insights into the self-assembly behavior of these molecules, aiding in the design of new materials with desired solid-state structures. rsc.orgresearchgate.net The integration of computational predictions with experimental validation will undoubtedly accelerate the pace of discovery in this area. rsc.org

| Computational Method | Application | Predicted Properties |

| Density Functional Theory (DFT) | Reactivity prediction, electronic structure analysis | HOMO/LUMO energies, reaction barriers, spectroscopic data rsc.orgrsc.org |

| Molecular Dynamics (MD) | Simulation of self-assembly processes | Preferred packing motifs, interaction energies |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of intermolecular interactions | Nature and strength of non-covalent bonds |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.